

Definitive Assignment of Absolute Stereochemistry in (-)-Cylindrocyclophane A: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cylindrocyclophane A, a C2-symmetric [7.7]paracyclophane natural product, possesses a unique and complex molecular architecture characterized by six stereocenters. This intricate three-dimensional arrangement is crucial to its biological activity, making the unambiguous determination of its absolute configuration a critical aspect of its chemical and pharmacological study. This technical guide provides an in-depth analysis of the absolute configuration of the stereocenters in (-)-cylindrocyclophane A, detailing the experimental methodologies employed for its assignment and presenting the key quantitative data that substantiates the currently accepted stereostructure.

Absolute Configuration of (-)-Cylindrocyclophane A

The absolute configuration of the six stereocenters in naturally occurring (-)-**cylindrocyclophane A** has been definitively established through a combination of asymmetric total synthesis and single-crystal X-ray crystallography. The molecule's C2 symmetry dictates that the configurations of the stereocenters in one half of the molecule are mirrored in the other.

Based on the crystallographic data of synthetic (-)-**cylindrocyclophane A**, the absolute configurations of the stereogenic centers are assigned as follows:



(1R, 2R, 6S, 14R, 15R, 19S)

Note: The numbering of the **cylindrocyclophane A** scaffold may vary between publications. The provided configuration is based on standard IUPAC nomenclature rules applied to the core structure.

Experimental Determination of Absolute Configuration

The elucidation of the absolute stereochemistry of (-)-cylindrocyclophane A has been a central theme in its numerous total syntheses. Two primary experimental techniques have been instrumental in this endeavor: X-ray crystallography and Mosher's ester analysis.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules.[1] In the context of (-)-cylindrocyclophane A, this technique has been applied to key synthetic intermediates and, most definitively, to the final natural product itself.

A recent total synthesis by Stoltz, Davies, and coworkers provided the crystal structure of (-)-cylindrocyclophane A, confirming its absolute stereochemistry.[2] The crystallographic data for this structure is deposited in the Cambridge Crystallographic Data Centre (CCDC).

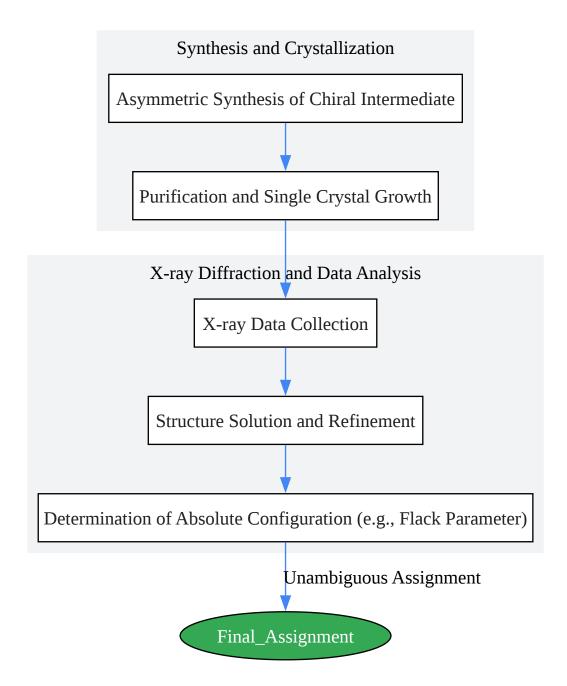
Table 1: Crystallographic Data for (-)-Cylindrocyclophane A[2]



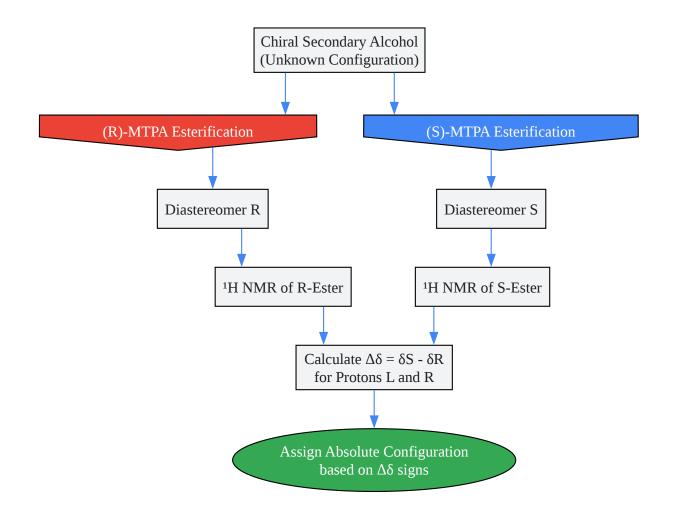
Parameter	Value
CCDC Deposition Number	2364846
Empirical Formula	C34 H44 O6
Formula Weight	564.70
Temperature	100.0 K
Wavelength	1.54178 Å
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 10.0381(3) Å, α = 90°b = 15.6888(5) Å, β = 90°c = 19.3364(6) Å, γ = 90°
Volume	3043.14(16) Å ³
Z	4
Density (calculated)	1.232 Mg/m³

The workflow for the determination of the absolute configuration of a synthetic intermediate via X-ray crystallography is outlined below:









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References

• 1. Stereoisomers [www2.chemistry.msu.edu]



- 2. Total synthesis of (–)-cylindrocyclophane A facilitated by C–H functionalization PMC [pmc.ncbi.nlm.nih.gov]
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